4,4'-Ethylenedi-3-toluidine
Description
4,4'-Ethylenedi-3-toluidine (systematic name: 3,3'-dimethyl-4,4'-ethylenedianiline) is an aromatic diamine characterized by an ethylene (–CH₂CH₂–) bridge connecting two 3-methylaniline (m-toluidine) groups. Its molecular formula is C₁₆H₂₀N₂, and it is structurally related to benzidine derivatives. Notably, compounds with methylene (–CH₂–) or ethylene bridges are often compared for their electronic, steric, and toxicological properties .
Properties
IUPAC Name |
4-[2-(4-amino-2-methylphenyl)ethyl]-3-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2/c1-11-9-15(17)7-5-13(11)3-4-14-6-8-16(18)10-12(14)2/h5-10H,3-4,17-18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISESBQNCWCFFFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)CCC2=C(C=C(C=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20177400 | |
| Record name | 4,4'-Ethylenedi-3-toluidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20177400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22856-62-8 | |
| Record name | 4,4'-Ethylenedi-3-toluidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022856628 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4'-Ethylenedi-3-toluidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20177400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-ethylenedi-3-toluidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.138 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
4,4'-Ethylenedi-3-toluidine (EDT) is an organic compound belonging to the class of aromatic amines. Its chemical structure is characterized by two 3-toluidine units linked by an ethylene bridge, which influences its biological activity. This article explores the biological activities of EDT, including its mutagenic potential, mechanisms of action, and relevant case studies.
- Chemical Formula : C16H20N2
- Molecular Weight : 256.35 g/mol
- CAS Number : 89867
The compound's structure allows for various interactions with biological molecules, which can lead to significant biological effects.
Mutagenicity and Carcinogenicity
Research indicates that EDT exhibits mutagenic properties. In bacterial assays (e.g., Ames test), EDT demonstrated mutagenicity both with and without metabolic activation, suggesting a direct interaction with DNA that may lead to mutations. This is particularly notable as many benzidine analogs require metabolic activation to exhibit similar effects .
Table 1: Mutagenicity of this compound in Bacterial Strains
| Bacterial Strain | Metabolic Activation | Mutagenic Effect |
|---|---|---|
| TA100 | Yes | Positive |
| TA98 | Yes | Positive |
| TA100 | No | Positive |
| TA98 | No | Positive |
The mechanism of action for EDT involves its ability to undergo reduction reactions, converting nitro groups into amino groups. This transformation allows EDT to interact with nucleic acids and proteins within cells, potentially disrupting normal cellular processes and leading to toxicity . The compound can also participate in redox reactions, further influencing cellular pathways.
Toxicological Studies
Toxicological evaluations have highlighted the potential risks associated with exposure to EDT. Studies have shown that prolonged exposure can lead to adverse effects on liver function and blood parameters due to methemoglobin formation, a condition where hemoglobin is converted into methemoglobin, impairing oxygen transport in the blood .
Table 2: Toxicological Effects of this compound
| Effect | Observed Outcome |
|---|---|
| Liver Toxicity | Increased liver weight |
| Blood Toxicity | Elevated methemoglobin levels |
| Carcinogenic Potential | Positive results in long-term studies |
Case Study 1: Occupational Exposure
A study involving workers in industries using aromatic amines reported increased incidences of bladder cancer among those exposed to compounds like EDT. The findings suggest a correlation between occupational exposure and carcinogenic outcomes, emphasizing the need for stringent safety measures in workplaces handling such chemicals .
Case Study 2: Environmental Impact
Environmental assessments have shown that EDT can persist in soil and water systems, raising concerns about its ecological impact. The compound's potential to bioaccumulate poses risks to aquatic life and may disrupt local ecosystems .
Scientific Research Applications
Research has indicated that EDT may exhibit biological activities that warrant further investigation. Preliminary studies suggest that it could interact with biomolecules, potentially influencing cellular processes. This interaction is particularly relevant in pharmacological research, where EDT may serve as a precursor for drug development.
Case Study: Mutagenicity Assessment
A study explored the mutagenic potential of EDT using bacterial strains. The findings indicated that EDT displayed mutagenicity without requiring metabolic activation, suggesting that its structural characteristics enable direct interaction with DNA, leading to potential genetic alterations. This property positions EDT as a candidate for further toxicological studies to assess its safety and efficacy in biological systems.
Industrial Applications
In industry, EDT is utilized in the production of polymers and resins. Its chemical stability and reactivity make it suitable for formulating materials that require specific mechanical properties and durability. Additionally, EDT can be employed as a curing agent or hardener in epoxy systems, enhancing the performance characteristics of finished products.
Table 2: Industrial Uses of 4,4'-Ethylenedi-3-toluidine
| Application | Description |
|---|---|
| Polymer Production | Used as an intermediate for synthesizing polymers |
| Resin Formulation | Acts as a curing agent in epoxy formulations |
| Dye Manufacturing | Serves as a precursor for various dyes and pigments |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table highlights key differences between 4,4'-Ethylenedi-3-toluidine and analogous diamines based on bridging groups, substituents, and regulatory status:
Key Findings :
Bridging Group Effects :
- Ethylene bridges (–CH₂CH₂–) introduce greater flexibility and electron delocalization compared to methylene (–CH₂–) or rigid oxygen (–O–) bridges. This impacts thermal stability and reactivity in polymer networks .
- Sulfur bridges (–S–, e.g., 4,4'-Thiodianiline) enhance UV resistance but increase toxicity due to sulfur’s electron-withdrawing effects .
Substituent Influence: Ortho-methyl groups (as in 4,4'-Methylenedi-o-toluidine) sterically hinder polymerization rates but improve solubility in organic solvents . Chlorine substituents (e.g., 4,4'-Methylenebis(2-chloroaniline)) elevate carcinogenicity due to bioactivation pathways involving N-hydroxylation .
Regulatory and Safety Profiles: Compounds with ortho-substituents (e.g., methyl or chloro) are more tightly regulated. For example, 4,4'-Methylenedi-o-toluidine is restricted under OEKO-TEX® Standard 100 due to suspected genotoxicity . Benzidine derivatives like 3,3'-Tolidine are classified as IARC Group 1 carcinogens, highlighting the risks of unsubstituted biphenyl diamines .
Q & A
Q. What are the recommended methods for synthesizing 4,4'-Ethylenedi-3-toluidine in laboratory settings?
Methodological Answer: Synthesis typically involves condensation reactions between 3-toluidine derivatives and ethylene-based linkers under controlled conditions. For example, analogous compounds like 4,4'-methylenebis(2-chloroaniline) are synthesized via acid-catalyzed coupling of aromatic amines with formaldehyde . Key considerations include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
- Temperature control : Reactions are often conducted at 60–80°C to avoid side products like Schiff bases.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the product.
Data Table :
| Parameter | Optimal Condition | Reference Compound Example |
|---|---|---|
| Catalyst | HCl or H₂SO₄ | 4,4'-Methylenebis(2-chloroaniline) |
| Reaction Time | 12–24 hours | 4,4'-Thiodianiline |
| Yield | 65–75% | Ethylenediamine derivatives |
Q. Which analytical techniques are most effective for quantifying this compound in complex matrices?
Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard due to its sensitivity for aromatic amines. Gas chromatography-mass spectrometry (GC-MS) is preferred for volatile derivatives after derivatization (e.g., silylation). For environmental samples, EPA Method 8270 (semivolatile organics) provides a validated framework . Critical Considerations :
- Matrix Interference : Solid-phase extraction (C18 cartridges) reduces background noise.
- Detection Limits : GC-MS achieves ppb-level sensitivity, while HPLC-UV is optimal for ppm-level quantification.
Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic methods?
Methodological Answer:
- FT-IR : Identify N-H stretching (3200–3400 cm⁻¹) and aromatic C=C vibrations (1450–1600 cm⁻¹).
- NMR : ¹H NMR resolves methyl group signals (δ 2.3 ppm) and ethylene bridge protons (δ 3.8–4.2 ppm).
- X-ray Diffraction : Single-crystal analysis reveals dihedral angles between aromatic rings, critical for understanding steric effects in coordination chemistry .
Advanced Tip : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic properties and validate experimental data .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported carcinogenicity data for this compound derivatives?
Methodological Answer: Discrepancies often arise from variations in exposure routes (oral vs. dermal) or metabolic activation pathways. To address this:
- Comparative Toxicology Studies : Use standardized OECD guidelines (e.g., OECD 451) for carcinogenicity testing across species (rats, dogs).
- Metabolite Profiling : LC-MS/MS identifies reactive intermediates (e.g., N-hydroxylated derivatives) that may explain species-specific toxicity .
Key Contradiction : A 1975 study reported liver tumors in rats exposed to 4,4'-methylenebis(2-chloroaniline), while a 1978 dog study found bladder tumors but no hepatic effects . Resolving this requires dose-response analyses and mechanistic studies on DNA adduct formation.
Q. How does this compound function as a ligand in coordination polymers, and what design considerations optimize its metal-binding properties?
Methodological Answer: The compound acts as a bidentate ligand via amine and methyl-substituted aromatic groups. Design principles include:
- Solvent Effects : Hydrothermal synthesis (water/ethanol mixtures) enhances crystallinity.
- Metal Selection : Transition metals (Ni²⁺, Fe²⁺) favor octahedral geometries, as seen in analogous tri-nuclear nickel(II) polymers .
Performance Data :
| Metal Ion | Coordination Geometry | Application Example |
|---|---|---|
| Ni²⁺ | Octahedral | Magnetic materials |
| Fe²⁺ | Square-planar | Catalytic systems |
Q. What statistical approaches are recommended for validating reproducibility in toxicity studies involving this compound?
Methodological Answer:
- Factorial Design : Test interactions between dose, duration, and species using ANOVA.
- Uncertainty Analysis : Quantify measurement errors (e.g., 95% confidence intervals for LC₅₀ values) .
Case Study : A 2010 EPA analysis found no detectable 4,4’-methylenedianiline emissions near schools, contradicting earlier models. This highlights the need for robust sampling protocols and outlier detection methods .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
